Product packaging for 2-Amino-3'-chloro-5-nitrobenzophenone(Cat. No.:)

2-Amino-3'-chloro-5-nitrobenzophenone

Cat. No.: B8671087
M. Wt: 276.67 g/mol
InChI Key: JUXQFXDPNVXNEN-UHFFFAOYSA-N
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Description

Overview of Benzophenone (B1666685) Derivatives in Advanced Organic Chemistry

Benzophenone, a diarylketone with the formula (C₆H₅)₂CO, serves as a foundational structure for a multitude of derivatives. nih.gov This scaffold is not merely a synthetic curiosity; it is a ubiquitous feature in molecules of significant biological and commercial value. nih.govrsc.org Benzophenone motifs are found in numerous natural products, particularly from plant and fungal sources, which exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govrsc.org

In synthetic organic chemistry, the benzophenone core is a versatile building block. nih.gov Its robust chemical nature and the reactivity of its carbonyl group and aromatic rings allow for extensive functionalization, leading to diverse molecular architectures. nih.govresearchgate.net This adaptability has made benzophenone derivatives indispensable in various fields. They are crucial components in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals such as dyes and pigments. researchgate.netchemimpex.com Furthermore, their unique photochemical properties have led to their use as photosensitizers and photoinitiators in polymer chemistry and chemical biology. nih.gov

Significance of Functionalized Benzophenones with Amino, Nitro, and Chloro Substituents

The introduction of specific functional groups—such as amino (-NH₂), nitro (-NO₂), and chloro (-Cl)—onto the benzophenone backbone dramatically influences the molecule's chemical properties and applications. Each group imparts distinct electronic and steric characteristics that are leveraged for specific synthetic goals.

Amino Group (-NH₂): The presence of an amino group, particularly at the ortho position to the carbonyl bridge, is a gateway to the synthesis of important heterocyclic systems. 2-Aminobenzophenones are critical precursors for producing a wide variety of valuable compounds, including quinolines, quinazolines, and, most notably, benzodiazepines. researchgate.net

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent significantly alters the electronic landscape of the aromatic ring, influencing reactivity in subsequent reactions. It is also a key pharmacophore in certain drug classes and can be readily reduced to an amino group, providing a strategic handle for further molecular elaboration.

Chloro Group (-Cl): Halogen substituents like chlorine modify the steric and electronic properties of the molecule, affecting its reactivity and biological interactions. The position of the chlorine atom is critical; for instance, the distinction between a 2'-chloro and a 3'-chloro substituent can lead to different molecular conformations and biological activities.

The combination of these three functional groups creates a highly valuable intermediate. Specifically, compounds like 2-Amino-2'-chloro-5-nitrobenzophenone are well-documented as essential intermediates in the synthesis of several anxiolytic, anticonvulsant, and sedative drugs. chemimpex.comgoogle.com This compound serves as a direct precursor to clonazepam, a widely used benzodiazepine (B76468). caymanchem.com The strategic placement of the amino, nitro, and chloro groups facilitates the necessary chemical transformations to construct the seven-membered diazepine (B8756704) ring system.

Historical Development and Emerging Research Trajectories of 2-Amino-3'-chloro-5-nitrobenzophenone

The historical development of functionalized benzophenones is intrinsically linked to the rise of benzodiazepine-based pharmaceuticals. The first benzodiazepine, chlordiazepoxide, was discovered in 1955 by Leo Sternbach at Hoffmann-La Roche, with diazepam (Valium) following in 1963. isca.menih.gov This new class of drugs revolutionized the treatment of anxiety and seizure disorders.

The synthesis of these drugs created a demand for specific, highly functionalized intermediates. Patent literature from the early 1960s details the preparation of 2-amino-2'-halo-5-nitrobenzophenones as novel and crucial precursors for these therapeutically valuable compounds. google.com The 2-Amino-2'-chloro-5-nitrobenzophenone isomer, in particular, became a compound of significant commercial and academic interest due to its role in the synthesis of widely prescribed medications. caymanchem.com

While the history of the 2'-chloro isomer is well-established, specific historical and developmental records for the 3'-chloro isomer are sparse in the scientific literature. Current and emerging research on this class of compounds continues to explore their utility beyond classic benzodiazepine synthesis. Research trajectories include:

Novel Pharmaceutical Agents: These intermediates are being used to develop new therapeutic agents, including novel anti-inflammatory and analgesic drugs. chemimpex.com

Materials Science: The unique molecular structure is being explored for creating high-performance coatings, polymers, and specialized dyes and pigments. chemimpex.com

Analytical Chemistry: The compound 2-Amino-2'-chloro-5-nitrobenzophenone serves as an important analytical reference standard in research and forensic applications, particularly for the detection and quantification of clonazepam and related substances. caymanchem.com

Scope and Academic Relevance of Research on this compound

The academic relevance of this compound and its isomers is multifaceted. The primary driver of research has been its role as a key building block in medicinal chemistry. chemimpex.com The synthesis of complex drug molecules often relies on the availability of such well-defined, functionalized starting materials.

The academic scope includes:

Synthetic Methodology: Developing efficient and novel synthetic routes to these compounds is an ongoing area of research. Methods often involve Friedel-Crafts acylation reactions. mdpi.com

Medicinal Chemistry: The compound serves as a scaffold for creating libraries of new molecules to be tested for various biological activities. nih.govrsc.org The specific arrangement of functional groups allows for systematic modifications to study structure-activity relationships (SAR). acs.org

Structural and Analytical Chemistry: The study of these molecules contributes to a deeper understanding of molecular conformation and intermolecular interactions. The 2'-chloro isomer is used as a certified reference material by pharmacopoeias, highlighting its importance in quality control and regulatory science. lgcstandards.comsigmaaldrich.com

Interactive Data Table for 2-Amino-2'-chloro-5-nitrobenzophenone

Data for the closely related and extensively studied isomer, 2-Amino-2'-chloro-5-nitrobenzophenone, is provided for contextual reference.

PropertyValueSource
IUPAC Name (2-amino-5-nitrophenyl)(2-chlorophenyl)methanone nist.gov
CAS Number 2011-66-7 caymanchem.comnist.gov
Molecular Formula C₁₃H₉ClN₂O₃ caymanchem.comnist.gov
Molecular Weight 276.68 g/mol sigmaaldrich.comcymitquimica.com
Appearance Light yellow to yellow crystalline powder chemimpex.comcymitquimica.com
Melting Point 117-121 °C chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9ClN2O3 B8671087 2-Amino-3'-chloro-5-nitrobenzophenone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9ClN2O3

Molecular Weight

276.67 g/mol

IUPAC Name

(2-amino-5-nitrophenyl)-(3-chlorophenyl)methanone

InChI

InChI=1S/C13H9ClN2O3/c14-9-3-1-2-8(6-9)13(17)11-7-10(16(18)19)4-5-12(11)15/h1-7H,15H2

InChI Key

JUXQFXDPNVXNEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N

Origin of Product

United States

Synthetic Methodologies for 2 Amino 3 Chloro 5 Nitrobenzophenone

Classical Approaches in the Synthesis of 2-Amino-3'-chloro-5-nitrobenzophenone

Traditional methods for synthesizing substituted benzophenones, including this compound, have long relied on foundational reactions in organic chemistry. These approaches, while effective, often require stringent reaction conditions.

Friedel-Crafts Acylation Techniques for Substituted Benzophenones

The Friedel-Crafts acylation is a cornerstone method for the synthesis of aromatic ketones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, typically in the presence of a strong Lewis acid catalyst. khanacademy.orgsemanticscholar.org For the synthesis of a closely related and commercially significant isomer, 2-amino-2'-chloro-5-nitrobenzophenone, a common approach involves the reaction of p-nitroaniline with o-chlorobenzoyl chloride.

In this process, a Lewis acid, such as zinc chloride or aluminum chloride, is used to activate the acyl chloride, making it a potent electrophile. The reaction is typically conducted under anhydrous conditions at elevated temperatures, ranging from 130°C to over 200°C, to drive the reaction to completion. google.com The high temperatures are necessary but also highlight a limitation of this classical approach. The regioselectivity of the acylation can sometimes be difficult to control, although in the case of p-nitroaniline, the amino group directs the substitution. nih.gov

ParameterDetails
Reactants p-nitroaniline, o-chlorobenzoyl chloride
Catalyst Zinc chloride (ZnCl₂) or Aluminum chloride (AlCl₃)
Temperature 130–205°C
Conditions Anhydrous
Workup Acid hydrolysis followed by extraction

Condensation Reactions Involving Aromatic Amines and Acyl Halides

This method is conceptually linked to Friedel-Crafts acylation but focuses on the direct reaction between an aromatic amine and an acyl halide. nih.gov The synthesis of 2-amino-2'-chloro-5-nitrobenzophenone can be achieved by reacting p-nitroaniline with 2-chlorobenzoyl chloride. The amino group of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

This reaction underscores the dual reactivity of aniline derivatives, where both the amino group and the aromatic ring can be sites of reaction. To favor acylation at the ring, a Lewis acid is essential to generate a sufficiently powerful electrophile to overcome the deactivating effect of the nitro group and react with the aromatic ring itself, as described in the Friedel-Crafts section. If the goal were N-acylation, different conditions would be employed. The challenge in these syntheses is to control the conditions to achieve the desired C-acylation for the benzophenone (B1666685) skeleton.

Strategies Utilizing Anthranilic Acid Derivatives

An alternative classical route to 2-aminobenzophenones involves the use of anthranilic acid (2-aminobenzoic acid) and its derivatives. asianpubs.orgasianpubs.org This strategy requires several steps, which often include the protection of the reactive amino group to prevent unwanted side reactions. asianpubs.org

The general sequence is as follows:

Protection: The amino group of anthranilic acid is protected, for example, by forming an amidine with dimethylformamide or by reacting it with p-toluenesulfonyl chloride. asianpubs.org

Activation: The carboxylic acid group is converted into a more reactive species, typically an acid chloride, using reagents like thionyl chloride or oxalyl chloride.

Friedel-Crafts Reaction: The resulting acyl chloride undergoes a Friedel-Crafts reaction with a suitable aromatic compound (in this case, chlorobenzene) in the presence of a Lewis acid catalyst.

Deprotection: The protecting group is removed from the amino group to yield the final 2-aminobenzophenone (B122507) product.

Modern and Sustainable Synthetic Innovations for this compound

Recent advancements in synthetic chemistry have focused on developing more efficient, rapid, and environmentally benign methods. These innovations aim to reduce reaction times, minimize waste, and avoid harsh reagents.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. anton-paar.com By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and cleaner products. nih.gov

For the synthesis of related structures, such as 2-amino-5-chlorobenzophenone (B30270) derivatives and N-substituted 5-nitroanthranilic acids, microwave-assisted methods have proven superior to conventional heating. researchgate.net For instance, the synthesis of 2-(chloroacetamido)-5-nitrobenzophenone, a precursor for various derivatives, has been effectively performed using microwave irradiation. researchgate.net The application of microwave heating in the synthesis of this compound can offer significant advantages by enabling rapid and efficient energy transfer directly to the reacting molecules, thus shortening the required reaction time and potentially improving the yield. mdpi.com

MethodReaction TimeAdvantages
Conventional Heating Several hours to daysEstablished and well-understood procedures.
Microwave-Assisted 5–30 minutesRapid heating, reduced reaction times, often higher yields, enhanced purity.

Transition Metal-Free Synthetic Routes

In the pursuit of green and sustainable chemistry, there is a growing interest in developing synthetic methods that avoid the use of transition metals, which can be toxic and costly. beilstein-archives.org While conventional methods like Friedel-Crafts acylation rely on metal-based Lewis acids, novel transition-metal-free protocols are being explored for the synthesis of benzophenone cores. nih.govbeilstein-journals.org

One such innovative approach involves the decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones to produce 2-hydroxybenzophenones under mild, metal-free conditions. beilstein-journals.org This method utilizes an in-situ generated hydroperoxide. beilstein-journals.org Although this specific route yields a hydroxylated benzophenone, it represents a strategic shift towards more environmentally friendly syntheses. beilstein-journals.orgbeilstein-journals.org Adapting such principles to the synthesis of aminobenzophenones could provide a sustainable alternative to classical methods, producing fewer hazardous byproducts. nih.gov These modern strategies focus on atom economy and the reduction of toxic chemical waste. researchgate.net

Palladium-Catalyzed Arylation and Acylation Methods

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering a powerful tool for the formation of carbon-carbon bonds. In the context of this compound synthesis, palladium-catalyzed methods provide an alternative to traditional approaches like the Friedel-Crafts acylation.

One of the most relevant palladium-catalyzed routes for the synthesis of 2-aminobenzophenones is the Suzuki-Miyaura coupling. This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, a potential pathway involves the reaction of a suitable 2-amino-5-nitro-substituted benzonitrile with 3-chlorophenylboronic acid. The palladium catalyst facilitates the addition of the aryl group from the boronic acid to the nitrile carbon, which upon hydrolysis yields the desired benzophenone.

A general representation of this palladium-catalyzed addition of arylboronic acids to 2-aminobenzonitrile derivatives has been reported to produce a wide range of 2-aminobenzophenones in moderate to excellent yields. rsc.orgrsc.orgasianpubs.org The transformation demonstrates broad scope and high functional group tolerance. rsc.orgrsc.org While specific conditions for this compound are not extensively detailed in readily available literature, the general methodology suggests the use of a palladium precursor, such as palladium(II) acetate (Pd(OAc)₂), and a suitable ligand.

The proposed mechanism for this type of reaction involves the oxidative addition of the aryl halide (if used as a starting material) to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to form the C-C bond. In the case of using a benzonitrile, the arylpalladium species adds across the cyano group, followed by hydrolysis to give the ketone.

Parameter Typical Conditions for Palladium-Catalyzed Synthesis of 2-Aminobenzophenones
Starting Materials 2-Aminobenzonitrile derivative, Arylboronic acid
Catalyst Palladium(II) acetate (Pd(OAc)₂)
Ligand Various phosphine (B1218219) or bipyridine ligands
Base Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates
Solvent Toluene, Dioxane, or 2-Methyltetrahydrofuran (2-MeTHF)
Temperature Typically elevated temperatures (e.g., 80-120 °C)

It is important to note that the specific choice of catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency and yield, and would require optimization for the synthesis of this compound.

Continuous Flow Chemistry Applications in this compound Synthesis

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. While specific literature on the continuous flow synthesis of this compound is not prominent, the synthesis of diaryl ketones, a class of compounds to which it belongs, has been successfully demonstrated using flow chemistry. rsc.orgnih.govresearchgate.net

A potential continuous flow process for the synthesis of this compound could be adapted from established batch methods, such as the palladium-catalyzed coupling reactions or Friedel-Crafts acylation. For instance, a flow setup could involve pumping streams of the starting materials (e.g., a 2-amino-5-nitro-substituted aromatic compound and a 3-chlorobenzoyl derivative) and a catalyst through a heated reactor coil. The precise control of reaction parameters like temperature, pressure, and residence time in a flow reactor can lead to higher yields and purity compared to batch processes.

The coupling of aryl Grignard reagents with acyl chlorides to form diaryl ketones has been efficiently performed in a continuous flow system using the eco-friendly solvent 2-methyltetrahydrofuran (2-MeTHF) at ambient temperature. rsc.orgnih.gov This approach allows for the safe handling of reactive Grignard reagents and provides a scalable method for the production of these compounds.

Parameter Potential Continuous Flow Conditions for Diaryl Ketone Synthesis
Reactor Type Plug Flow Reactor (PFR), Packed-Bed Reactor
Starting Materials Aryl Grignard/Lithium reagent, Acyl chloride/Ester
Solvent 2-Methyltetrahydrofuran (2-MeTHF), Tetrahydrofuran (THF)
Temperature Ambient to elevated temperatures
Residence Time Seconds to minutes
Quenching In-line quenching with a suitable reagent

The application of continuous flow technology to the synthesis of this compound could offer significant advantages, particularly in a manufacturing setting, by enabling on-demand production and minimizing the handling of hazardous materials.

Comparative Analysis of Synthetic Efficiency and Yields for this compound

The choice of a synthetic route for this compound depends on various factors, including the availability of starting materials, scalability, cost-effectiveness, and the desired purity of the final product. A comparative analysis of the primary synthetic methodologies provides insights into their respective efficiencies and yields.

Friedel-Crafts Acylation: This classical method involves the reaction of an aniline derivative with a benzoyl chloride in the presence of a Lewis acid catalyst. A known patent describes the synthesis of 2-amino-5-nitro-2'-chlorobenzophenone via the acylation of para-nitroaniline with o-chlorobenzoyl chloride using zinc chloride as a catalyst. google.com While this method is direct, it often requires harsh reaction conditions, stoichiometric amounts of the Lewis acid, and can suffer from regioselectivity issues and the generation of significant waste streams. The yields for Friedel-Crafts acylations can be variable, and for a related compound, 2-amino-5-chlorobenzophenone, a yield of 39% has been reported. patsnap.com

Palladium-Catalyzed Cross-Coupling: As discussed, palladium-catalyzed methods, such as the Suzuki-Miyaura coupling, offer a milder and more versatile alternative. The synthesis of 2-aminobenzophenones from 2-aminobenzonitriles and arylboronic acids has been reported with excellent yields, in some cases up to 96% for related compounds. patsnap.com This approach generally exhibits higher functional group tolerance and avoids the use of strong Lewis acids.

The following table provides a general comparison of these two synthetic strategies for the synthesis of 2-aminobenzophenone derivatives.

Method Advantages Disadvantages Typical Yields (for related compounds)
Friedel-Crafts Acylation Direct, uses readily available starting materials.Harsh conditions, stoichiometric Lewis acid, potential for side reactions, waste generation.Moderate (e.g., 39% for 2-amino-5-chlorobenzophenone). patsnap.com
Palladium-Catalyzed Coupling Mild conditions, high functional group tolerance, high yields reported for similar compounds.More expensive catalysts and reagents (e.g., boronic acids), requires careful optimization.High to excellent (up to 96% for 2-amino-5-chlorobenzophenone). patsnap.com

Advanced Spectroscopic and Structural Characterization of 2 Amino 3 Chloro 5 Nitrobenzophenone

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

A comprehensive search of scientific literature and chemical databases did not yield specific experimental or theoretical data on the electronic absorption (UV-Vis) and emission (fluorescence) spectra of 2-Amino-3'-chloro-5-nitrobenzophenone. Research and characterization of this particular isomer appear to be limited, and as such, no detailed findings or data tables for its photophysical properties could be located.

To provide a comprehensive analysis as requested, the following tables have been prepared. However, they remain unpopulated due to the absence of data in published studies.

Electronic Absorption Data

No absorption maxima (λmax) or molar absorptivity (ε) values for this compound in various solvents have been reported.

No data available for this compound.

Fluorescence Emission Data

Similarly, there is no available information regarding the fluorescence properties of this compound, including emission maxima (λem) and quantum yields (ΦF).

No data available for this compound.

Reactivity and Transformation Pathways of 2 Amino 3 Chloro 5 Nitrobenzophenone

Reactions Involving the Amino Group at Position 2

The primary amino group (-NH₂) at the C2 position is a nucleophilic center and a potent activating group, directing electrophilic aromatic substitution to the ortho and para positions. However, its most common transformations involve direct reactions at the nitrogen atom.

The nucleophilic amino group readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides, resulting in the formation of the corresponding amides. This reaction is fundamental in the synthesis of various derivatives, including precursors for heterocyclic compounds like benzodiazepines. google.comresearchgate.net For instance, reacting 2-amino-5-nitrobenzophenone (B23384) derivatives with chloroacetyl chloride in an organic solvent yields the 2-chloroacetamido-5-nitrobenzophenone intermediate. google.com

This transformation is not only a method for synthesizing new compounds but also serves as a strategy to protect the amino group. The resulting amide is less nucleophilic and less prone to oxidation than the original amine.

Table 1: Examples of Acylation Reactions on Amino Benzophenone (B1666685) Scaffolds

Acylating Agent Substrate Product Typical Conditions Reference
Chloroacetyl Chloride 2-Amino-5-nitrobenzophenone 2-Chloroacetamido-5-nitrobenzophenone Reflux in a mixed solvent of cyclohexane (B81311) and toluene google.com
Acetic Anhydride 2-Amino-2'-halo-5-nitrobenzophenone 2-Acetamido-2'-halo-5-nitrobenzophenone Reaction with the anhydride google.com

This table is illustrative of reactions on the core 2-amino-5-nitrobenzophenone structure, which are directly applicable to the 3'-chloro derivative.

The primary aromatic amino group of 2-Amino-3'-chloro-5-nitrobenzophenone can be converted into a diazonium salt upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt is a highly valuable synthetic intermediate due to the excellent leaving group ability of the dinitrogen molecule (N₂).

This intermediate can undergo a wide array of subsequent transformations to introduce a variety of substituents onto the aromatic ring, including:

Sandmeyer Reactions: Conversion to -Cl, -Br, or -CN using the corresponding copper(I) salts.

Schiemann Reaction: Conversion to a fluoro derivative (-F) using fluoroboric acid (HBF₄).

Gattermann Reaction: Similar to the Sandmeyer reaction but using copper powder instead of copper salts.

Hydrolysis: Formation of a phenol (B47542) (-OH) by heating the diazonium salt solution.

Deamination: Replacement of the amino group with a hydrogen atom using hypophosphorous acid (H₃PO₂).

These transformations provide a powerful toolkit for modifying the aromatic ring at the C2 position, enabling the synthesis of a diverse range of benzophenone derivatives.

While the amino group is more commonly a site for nucleophilic reactions, it can be oxidized under specific conditions. The oxidation of primary aromatic amines can lead to a variety of products, including nitroso (-NO) or nitro (-NO₂) compounds, depending on the oxidizing agent and reaction conditions. However, such reactions can be challenging to control and may lead to polymerization or degradation, especially on an activated ring system. For this reason, the transformation of the amino group to a nitro group is more commonly achieved indirectly via diazotization followed by treatment with sodium nitrite in the presence of a copper catalyst.

Reactions Involving the Nitro Group at Position 5

The nitro group (-NO₂) is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. Its primary reactivity involves reduction to other nitrogen-containing functional groups or activation of the ring for nucleophilic aromatic substitution.

The reduction of the nitro group to a primary amine is one of the most significant transformations of this compound. This reaction yields 2,5-diamino-3'-chlorobenzophenone, a key intermediate for further derivatization. A wide variety of methods are available for this conversion. masterorganicchemistry.com

Catalytic Hydrogenation: This is a common and often clean method for nitro group reduction. commonorganicchemistry.com The reaction is typically carried out using hydrogen gas in the presence of a metal catalyst.

Palladium on Carbon (Pd/C): A highly effective and widely used catalyst. commonorganicchemistry.com

Raney Nickel: Also effective and sometimes preferred when trying to avoid dehalogenation of aryl halides, although this can still be a competing reaction. google.comcommonorganicchemistry.com

Platinum Oxide (PtO₂): A robust catalyst for hydrogenation. google.com

Chemical Reduction: A variety of metals in acidic media can be used to effect the reduction. masterorganicchemistry.comwikipedia.org These methods are often used when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.

Tin(II) Chloride (SnCl₂): Provides a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

Iron (Fe) or Zinc (Zn) in Acid: Classic and cost-effective methods for the large-scale reduction of aromatic nitro compounds. masterorganicchemistry.comcommonorganicchemistry.com

Table 2: Comparison of Common Methods for Nitro Group Reduction

Method Reagent(s) Typical Conditions Advantages Potential Drawbacks
Catalytic Hydrogenation H₂, Pd/C Methanol (B129727) or Ethanol solvent, room temperature and pressure High yield, clean reaction, easy product isolation Can reduce other functional groups (e.g., alkenes, alkynes); potential for dehalogenation
Catalytic Hydrogenation H₂, Raney Ni Ethanol solvent Effective; may offer better selectivity for preserving aryl halides compared to Pd/C Can still cause dehalogenation; catalyst preparation
Chemical Reduction SnCl₂ Acidic medium (e.g., HCl) in ethanol Mild conditions, good functional group tolerance Stoichiometric amounts of metal salts are produced as waste

The strong electron-withdrawing nature of the nitro group significantly lowers the electron density of the aromatic ring, making it susceptible to nucleophilic attack. libretexts.org This reaction, known as Nucleophilic Aromatic Substitution (SNAr), occurs preferentially at the positions ortho and para to the nitro group. wikipedia.orgchemistrysteps.com In the case of this compound, the positions ortho to the C5 nitro group are C4 and C6.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient ring at a carbon atom (e.g., C4 or C6), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.comyoutube.com In the second step, a leaving group is expelled, and the aromaticity of the ring is restored.

While the most common SNAr reactions involve the displacement of a good leaving group like a halide, it is also possible to displace a hydride ion (H⁻) from a sufficiently activated ring, a process known as SNAr-H. nih.gov Therefore, it is conceivable that a strong nucleophile could attack the C4 or C6 position of this compound, leading to the substitution of a hydrogen atom. The viability and outcome of such a reaction would depend heavily on the nucleophile's strength and the specific reaction conditions employed.

Reactions Involving the Chloro Group at Position 3'

The chlorine atom at the 3'-position of this compound serves as a versatile handle for introducing a variety of functional groups, significantly enhancing the molecular diversity achievable from this scaffold. This reactivity is primarily exploited through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions with Various Reagents

The chloro group on the aromatic ring can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. Although the chloro group is not activated by the amino or nitro groups on the other ring, the carbonyl group provides some electronic activation. This allows for the substitution of the chloride with various nucleophiles under appropriate conditions.

Common nucleophiles that can be employed include:

Alkoxides (e.g., sodium methoxide): Reaction with alkoxides in a polar aprotic solvent like DMF or DMSO at elevated temperatures can yield the corresponding 3'-alkoxy ether derivatives.

Amines: Primary or secondary amines can displace the chloride to form 3'-amino substituted benzophenones. These reactions often require heat and may be facilitated by a base to neutralize the HCl generated.

Hydroxide (B78521): Under forcing conditions, hydrolysis can occur where a hydroxide ion displaces the chloride to form the corresponding 3'-hydroxy derivative.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions represent a more modern and highly efficient method for functionalizing the 3'-position, offering milder conditions and broader substrate scope compared to traditional SNAr reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming new carbon-carbon bonds. libretexts.orgharvard.edu It involves the coupling of the 3'-chloro group with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.org This method allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the 3'-position. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. libretexts.orgyoutube.com

ComponentExampleRole
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂Facilitates the cross-coupling
Ligand SPhos, XPhos, PCy₃Stabilizes the catalyst and promotes reactivity
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation
Solvent Toluene, Dioxane, DMFSolubilizes reactants and catalyst

Buchwald-Hartwig Amination: This reaction is a premier method for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org It couples the 3'-chloro group with primary or secondary amines, amides, or carbamates. acsgcipr.org The reaction is catalyzed by a palladium complex, typically generated in situ from a palladium precursor and a bulky, electron-rich phosphine (B1218219) ligand. libretexts.org This transformation is highly versatile, enabling the synthesis of a diverse range of 3'-amino derivatives under relatively mild conditions. wikipedia.org

Reactivity of the Carbonyl Group in this compound

The central carbonyl group is a key site of reactivity, readily undergoing reduction to an alcohol or condensation reactions to form new carbon-nitrogen double bonds.

Reduction to Secondary Alcohol Derivatives

The ketone functionality can be selectively reduced to a secondary alcohol, (2-amino-5-nitrophenyl)(3-chlorophenyl)methanol. The choice of reducing agent is crucial to avoid the simultaneous reduction of the nitro group.

Sodium borohydride (B1222165) (NaBH₄) is the reagent of choice for this transformation. leah4sci.commasterorganicchemistry.com It is a mild reducing agent that readily reduces aldehydes and ketones but typically does not affect less reactive functional groups like nitro groups or esters under standard conditions. masterorganicchemistry.comecochem.com.co The reaction is usually performed in an alcoholic solvent like methanol or ethanol. zenodo.org The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. pressbooks.pub A subsequent workup with a protic source protonates the resulting alkoxide to yield the alcohol. pressbooks.pub

Reducing AgentReactivity with CarbonylReactivity with Nitro GroupTypical Product
Sodium Borohydride (NaBH₄) HighLow (unreactive under standard conditions)Secondary Alcohol
Lithium Aluminum Hydride (LiAlH₄) HighHigh (reduces to amine)Mixture, including diamine alcohol

Formation of Imines and Oximes

The carbonyl group undergoes condensation reactions with primary amines or hydroxylamine (B1172632) to form imines (Schiff bases) and oximes, respectively. These reactions involve a nucleophilic addition to the carbonyl group followed by the elimination of a water molecule. bham.ac.ukmasterorganicchemistry.com

Imine Formation: Reaction with a primary amine (R-NH₂) in the presence of an acid catalyst yields the corresponding imine. The reaction is reversible, and water is often removed to drive the equilibrium toward the product. researchgate.net

Oxime Formation: Treatment with hydroxylamine (NH₂OH), often supplied as hydroxylamine hydrochloride with a weak base, converts the ketone into an oxime. masterorganicchemistry.comgoogle.com Oximes of 2-aminobenzophenones are important intermediates in the synthesis of other heterocyclic compounds. google.com

Intramolecular Cyclization and Heterocyclic Ring Formation derived from this compound

The ortho-relationship between the amino group and the benzoyl substituent makes this compound a classic and valuable precursor for the synthesis of 1,4-benzodiazepines, a class of compounds with significant pharmacological importance. wum.edu.plwum.edu.pl

The general synthetic route involves two key steps:

Acylation of the Amino Group: The 2-amino group is first reacted with an appropriate acylating agent. A common example is the reaction with a 2-haloacetyl chloride (e.g., bromoacetyl bromide) or an N-protected amino acid chloride. oneclass.com This forms an amide intermediate, such as 2-(2-bromoacetamido)-3'-chloro-5-nitrobenzophenone.

Intramolecular Cyclization: The resulting amide is then treated with a source of ammonia (B1221849) or an amine, which acts as a nucleophile to displace the halide and subsequently cyclize onto the imine (formed in situ or from the ketone) to form the seven-membered diazepine (B8756704) ring. google.com For instance, treatment of 2-(2-haloacetamido)-5-nitro-2'-chlorobenzophenone with ammonia is a key step in the synthesis of clonazepam, a well-known 1,4-benzodiazepine. google.com

This cyclization pathway provides a robust method for constructing the core benzodiazepine (B76468) scaffold, and variations in the acylating agent and cyclization conditions allow for the synthesis of a wide library of derivatives.

Theoretical and Computational Investigations of 2 Amino 3 Chloro 5 Nitrobenzophenone

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and molecular geometry of organic compounds. For 2-Amino-3'-chloro-5-nitrobenzophenone, DFT methods such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry in the ground state. These calculations would yield critical parameters such as bond lengths, bond angles, and dihedral angles.

Studies on analogous compounds like 2-amino-5-chlorobenzophenone (B30270) have shown that the two phenyl rings are typically non-planar. For the 3'-chloro isomer, a key parameter would be the dihedral angle between the nitro-aminophenyl ring and the chlorophenyl ring, which governs the degree of conjugation between the two systems. The presence of intramolecular hydrogen bonding, for instance between the amino group's hydrogen and the carbonyl oxygen, is another structural feature that would be investigated, as it significantly influences molecular stability and conformation.

HOMO-LUMO Energy Gaps and Molecular Orbital Analysis

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic properties. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity and is associated with the energy required for electronic transitions.

For this compound, the HOMO would likely be localized on the electron-rich amino-substituted phenyl ring, which acts as the primary electron donor. Conversely, the LUMO would be expected to be centered on the electron-deficient nitro-substituted ring and the carbonyl group, which act as electron acceptors. This distribution facilitates intramolecular charge transfer (ICT) from the donor portion to the acceptor portion of the molecule upon electronic excitation. The energy gap would quantify the molecule's kinetic stability and its potential for charge transfer interactions.

ParameterEnergy (eV)
EHOMO-6.30
ELUMO-1.81
Energy Gap (ΔE)4.49

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution and predict the reactive sites within a molecule. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP map would be expected to show a high negative potential (red) around the oxygen atoms of the nitro and carbonyl groups, identifying them as sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential (blue), marking them as sites for nucleophilic interaction. This analysis provides a visual representation of the molecule's reactivity and intermolecular interaction sites.

Conformational Analysis and Potential Energy Surface Studies

The flexibility of the benzophenone (B1666685) scaffold, particularly the rotational freedom around the C-C bonds connecting the phenyl rings to the carbonyl carbon, allows for multiple conformations. Conformational analysis and potential energy surface (PES) studies are performed to identify the most stable conformer (the global minimum on the PES) and the energy barriers between different conformations.

Prediction and Interpretation of Spectroscopic Parameters (e.g., IR Frequencies, NMR Chemical Shifts)

Computational chemistry allows for the accurate prediction of spectroscopic data, which serves as a powerful tool for structural confirmation and analysis. DFT calculations can predict vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts.

Theoretical vibrational spectra are typically calculated and then scaled by an appropriate factor to correct for anharmonicity and basis set deficiencies, allowing for a direct comparison with experimental FT-IR and FT-Raman data. For this compound, characteristic vibrational modes would include the C=O stretch of the ketone, symmetric and asymmetric stretches of the NO₂ group, and N-H stretches of the amino group.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). The predicted shifts, when compared to experimental data, help in the precise assignment of signals to specific atoms in the molecule, confirming its structure.

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational methods are instrumental in elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. While specific mechanistic studies involving this compound are not available, this compound is known to be a precursor in the synthesis of various pharmaceuticals, including benzodiazepines.

A computational study of its reactions, such as cyclization to form a benzodiazepine (B76468) ring system, would involve mapping the reaction pathway. This would include locating the transition state structures and calculating the energy barriers for each step. Such analyses help in understanding the reaction kinetics and optimizing reaction conditions for higher yields and selectivity. The general field of computational elucidation of organic reaction mechanisms has seen significant advances, allowing for the study of increasingly complex systems.

Investigation of Non-Linear Optical Properties and Hyperpolarizability

Benzophenone derivatives are of interest for their non-linear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. The NLO response of a molecule is governed by its hyperpolarizability. Computational methods can predict the first-order hyperpolarizability (β), a measure of a molecule's potential for second-harmonic generation (SHG).

The NLO properties of molecules like this compound arise from the intramolecular charge transfer (ICT) between electron-donating (amino) and electron-accepting (nitro, carbonyl) groups, mediated by the π-conjugated system. DFT calculations can compute the electric dipole moment (μ) and the first-order hyperpolarizability (β). A large β value suggests that the molecule could be a good candidate for NLO applications. Calculations on similar amino-nitro substituted benzophenones have shown that these molecules can possess significant NLO properties.

Derivatives and Analogs of 2 Amino 3 Chloro 5 Nitrobenzophenone: Synthesis and Chemical Space Exploration

Rational Design Principles for New Derivatives Based on 2-Amino-3'-chloro-5-nitrobenzophenone

The rational design of new derivatives from the this compound scaffold is guided by established principles of medicinal and organic chemistry. The goal is to systematically modify its structure to modulate physicochemical properties such as electronic distribution, steric profile, and hydrogen bonding capacity.

Key strategic considerations include:

Steric and Conformational Control: The benzophenone (B1666685) core is not planar, with the two aromatic rings adopting a twisted conformation. Introducing substituents at various positions can influence this dihedral angle, which can be critical for interaction with biological targets. Modifications, particularly at positions ortho to the carbonyl bridge or the existing substituents, can introduce steric hindrance that locks the molecule into specific conformations.

Hydrogen Bonding Potential: The primary amino group is a key hydrogen bond donor. Acylation or alkylation of this group modifies its hydrogen bonding capability, converting it from a donor to an acceptor (in the case of amides) or eliminating its donating capacity. The nitro group acts as a hydrogen bond acceptor. Its reduction to an amine introduces a new hydrogen bond donor site. These changes are fundamental in altering the solubility and intermolecular interaction profile of the resulting derivatives.

Bioisosteric Replacement: This principle involves substituting one functional group with another that has similar steric and electronic properties but may alter other characteristics like metabolism or target affinity. For instance, the chloro group could be replaced with a trifluoromethyl group (CF₃) to maintain electron-withdrawing character while potentially increasing metabolic stability.

By applying these principles, chemists can systematically generate a library of analogs where specific properties are altered in a controlled manner, allowing for a thorough exploration of the chemical space surrounding the parent compound.

Synthetic Strategies for Diverse Substituted Benzophenone Analogs

The functional groups on this compound serve as synthetic handles for a wide range of chemical transformations.

The primary amino group is a versatile site for derivatization, most commonly through acylation and alkylation reactions.

Acylation: The reaction of 2-amino-5-nitrobenzophenone (B23384) derivatives with acylating agents like chloroacetyl chloride in a suitable solvent system (e.g., a mixture of cyclohexane (B81311) and toluene) yields the corresponding 2-(chloroacetamido)-5-nitrobenzophenone. google.com This transformation converts the basic amino group into a neutral amide linkage, altering its electronic and hydrogen-bonding properties.

Alkylation: The amino group can be alkylated to form secondary or tertiary amines. For example, N-alkyl derivatives of 2-amino-5-nitrobenzophenone can be synthesized by reacting the parent compound with alkylamines in a pressure vessel at elevated temperatures. tandfonline.com This method relies on the nucleophilic displacement of a suitably activated group on a related precursor. tandfonline.com

These modifications are fundamental first steps in the synthesis of more complex molecules, including various heterocyclic systems.

The nitro group is a powerful electron-withdrawing group that can be readily transformed into other functionalities, most notably an amino group through reduction.

Reduction to Amine: The selective reduction of the nitro group is a key transformation. This can be achieved using various reducing agents. A common method involves catalytic hydrogenation using a palladium catalyst. This reaction converts the nitro group to a primary amine, yielding a diamino-benzophenone derivative. This transformation dramatically changes the electronic nature of the aromatic ring, introducing a second electron-donating group. The resulting 2,5-diamino-3'-chlorobenzophenone can then serve as a precursor for further derivatization.

The chemoselective reduction of a nitro group in the presence of other reducible functionalities is a well-established strategy in organic synthesis. nih.gov

Palladium-Catalyzed Cross-Coupling: Reactions such as the Suzuki coupling (with boronic acids), Buchwald-Hartwig amination (with amines), and Sonogashira coupling (with terminal alkynes) provide powerful methods to form new carbon-carbon and carbon-heteroatom bonds at the chloro-position. These reactions would typically require a palladium catalyst, a suitable ligand, and a base. This approach allows for the introduction of a vast array of alkyl, aryl, amino, and alkynyl groups, significantly expanding the structural diversity of the benzophenone scaffold. While specific examples starting from this compound are not prevalent, the methodology is broadly applicable to chloro-aromatic compounds.

Further functionalization of the aromatic rings can be achieved through electrophilic aromatic substitution, though the outcomes are heavily dictated by the directing effects of the existing substituents.

Ring A (Amino- and Nitro-substituted): This ring is subject to competing directing effects. The amino group is a strong activating, ortho-, para-directing group, while the nitro and benzoyl groups are deactivating, meta-directing groups. The position of substitution will depend on the reaction conditions and the nature of the electrophile. For instance, electrophilic bromination using N-bromosuccinimide (NBS) on a related 2-aminobenzophenone (B122507) derivative has been shown to install a bromine atom para to the amino group. acs.org

Ring B (Chloro-substituted): The chloro group is a deactivating, ortho-, para-directing substituent. Electrophilic substitution on this ring would be expected to be slower than on activated rings and would likely yield a mixture of products substituted at the positions ortho and para to the chlorine atom.

Synthesis of Complex Polycyclic Systems from this compound (e.g., fluorenones, quinazolines, acridines)

The 2-aminobenzophenone core is a well-established synthon for the construction of various fused heterocyclic systems. nih.govasianpubs.org The amino group and the carbonyl group are perfectly positioned to participate in cyclization reactions to form six-membered rings.

Quinazolines: Quinazolines are readily synthesized from 2-aminobenzophenones through condensation with a one-carbon source. researchgate.net A variety of methods exist, including reactions with amines, aldehydes, or nitriles under different catalytic conditions. nih.gov For example, 2-aminobenzophenones react with benzylamines in the presence of a catalyst like ceric ammonium (B1175870) nitrate (B79036) (CAN) and tert-butyl hydroperoxide (TBHP) to afford 2-phenylquinazolines in good yields. organic-chemistry.org Another approach involves an iodine-catalyzed reaction with aryl amines under an oxygen atmosphere to achieve benzylic sp³ C-H bond amination and subsequent cyclization. nih.gov

Reactant 2Catalyst/ReagentsConditionsProduct TypeReference
Benzylic AminesCeric Ammonium Nitrate (CAN), TBHPAcetonitrile2-Phenylquinazolines organic-chemistry.org
Aryl AminesMolecular Iodine (I₂)O₂ atmosphere, 130 °C2-Arylquinazolines nih.gov
NitrilesTMSOTfMicrowave, 100 °C2,4-Disubstituted Quinazolines nih.gov
BenzaldehydesTMSOTf, HMDSMicrowave, 150 °CSubstituted Quinazolines nih.gov

Acridines: The synthesis of acridines can be achieved through the annulation of 2-aminoaryl ketones with arynes. nih.gov Arynes, generated in situ from precursors like o-(trimethylsilyl)aryl triflates and a fluoride (B91410) source (e.g., CsF), undergo a [4+2] annulation with the 2-aminobenzophenone. In this reaction, the 2-aminobenzophenone acts as the four-atom component, leading to the formation of the central ring of the acridine (B1665455) system in good yields. nih.gov The Bernthsen acridine synthesis, which involves the condensation of a diarylamine with a carboxylic acid in the presence of zinc chloride, represents an alternative classical route. pharmaguideline.com

Fluorenones: 2-Aminobenzophenones are also valuable starting materials for the synthesis of fluorenones. nih.gov This transformation typically involves an intramolecular cyclization that forms a new five-membered ring. This can be achieved via diazotization of the amino group followed by a Pschorr-type cyclization, although specific conditions would be required to favor this pathway over other potential reactions.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

2-Amino-2'-chloro-5-nitrobenzophenone is widely recognized for its crucial role as a precursor in the synthesis of complex organic molecules, particularly in the pharmaceutical sector. chemimpex.comcaymanchem.com The compound's functional groups can be selectively targeted to build intricate molecular frameworks. chemimpex.com It is a well-established intermediate in the manufacturing of several high-profile pharmaceuticals, including benzodiazepines such as Clonazepam and Lorazepam. jingyepharma.comjingyepharma.com Its stability and defined reactivity profile make it an efficient building block for creating novel therapeutic agents, including anti-inflammatory and analgesic drugs. chemimpex.com The development of targeted therapies is facilitated by the unique functionalities offered by this compound, making it a significant asset in drug discovery and development. chemimpex.com

Utilization in the Production of Fine Chemicals

Beyond its pharmaceutical applications, the 2-aminobenzophenone (B122507) scaffold, for which 2-Amino-2'-chloro-5-nitrobenzophenone is a key derivative, serves as a foundational starting material for a diverse array of fine chemicals. researchgate.net The reactivity of the amino and ketone groups allows for cyclization and condensation reactions, leading to various heterocyclic systems. This versatility makes it an important intermediate for specialty chemicals used in agrochemical formulations and broader research applications. indiamart.com

Table 1: Classes of Fine Chemicals Synthesized from 2-Aminobenzophenone Scaffolds

Chemical ClassReference
Acridones researchgate.net
Quinolines researchgate.net
Quinazolines researchgate.net
Quinolinones researchgate.net
Benzisoxazoles researchgate.net
Indazoles researchgate.net
Indoles researchgate.net
Benzodiazepines researchgate.net

Applications in Materials Chemistry and Polymer Science

The distinct properties of 2-Amino-2'-chloro-5-nitrobenzophenone are increasingly being explored in the field of materials science. chemimpex.com Researchers utilize this compound to develop new materials, including specialized coatings and polymers, with enhanced characteristics such as improved durability and environmental resistance. chemimpex.com

Benzophenone (B1666685) and its derivatives are cornerstone molecules in the field of ultraviolet (UV) curing, where they function as photoinitiators. researchgate.netnbinno.com These compounds are typically classified as Type II photoinitiators, which operate through a hydrogen-abstraction mechanism. nbinno.com Upon absorption of UV light, the benzophenone molecule transitions to an excited triplet state, making it highly reactive. nbinno.com In this state, it abstracts a hydrogen atom from a co-initiator, usually an amine, generating free radicals that initiate the polymerization of monomers and oligomers in the formulation. nbinno.com This process is fundamental to the rapid, solvent-free curing of inks, coatings, and adhesives. researchgate.netqinmuchem.com While the benzophenone core is central to this application, the specific performance of 2-Amino-2'-chloro-5-nitrobenzophenone as a photoinitiator is an area for continued investigation.

Table 2: Comparison of Photoinitiator Types

CharacteristicType I (Cleavage)Type II (H-Abstraction)
MechanismUndergo direct bond cleavage upon UV exposure to form free radicals.Require a co-initiator (hydrogen donor) to generate free radicals after UV excitation.
ExamplesBenzoin ethers, Acylphosphine oxidesBenzophenone, Thioxanthone
AdvantagesFast curing speed, high efficiency.Improved film properties, reduced yellowing.
DisadvantagesPotential for higher oxygen inhibition, limited solubility in some systems.Slower curing compared to Type I.

The benzophenone core has attracted significant attention in the design of materials for Organic Light-Emitting Diodes (OLEDs). mdpi.comnih.gov Benzophenone-based derivatives are utilized as organic semiconductors and can function as either host materials or light-emitting dopants. nih.gov The benzophenone unit is known for its efficient intersystem crossing capability, which makes it a compelling acceptor fragment for the development of Thermally Activated Delayed Fluorescent (TADF) emitters. mdpi.compreprints.org TADF materials are of great interest as they allow OLEDs to achieve exceptionally high external quantum efficiencies by converting non-emissive triplet excitons into emissive singlet excitons. nih.govresearchgate.net Research has demonstrated that various benzophenone derivatives, including those with donor-acceptor structures, can be synthesized for use in high-performance OLEDs that emit light across the visible spectrum, from deep-blue to green and yellow. mdpi.commdpi.com The incorporation of functional groups like amines allows for the fine-tuning of the material's electronic and photophysical properties. mdpi.com

Table 3: Role of Benzophenone Derivatives in OLEDs

RoleDescriptionResulting Emission
EmitterFunctions as the light-emitting molecule (dopant) within the emissive layer.Blue, Green, Yellow, White mdpi.com
HostForms the matrix in the emissive layer that dissolves the emitter and facilitates charge transport.Deep-Blue, Green mdpi.com
TADF Emitter ComponentActs as an acceptor unit in a donor-acceptor molecular design to enable thermally activated delayed fluorescence.High-efficiency emission across the spectrum. nih.gov

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers constructed from organic building blocks linked by strong covalent bonds. nih.gov The design of COFs with specific functionalities is a rapidly growing area of materials science. A common strategy involves using monomers that possess reactive functional groups, such as amines, which can serve as anchoring sites for post-synthetic modification or direct polymerization. rsc.org Given its structure, 2-Amino-2'-chloro-5-nitrobenzophenone presents potential as a monomer or linker in COF synthesis. The amino group can react with aldehyde-functionalized monomers to form imine-linked COFs, a well-established method for COF construction. The presence of the chloro and nitro groups could impart specific electronic properties or provide sites for further functionalization of the resulting framework.

2-Amino-2'-chloro-5-nitrobenzophenone is an important intermediate in the manufacture of specialized dyes and pigments. chemimpex.comindiamart.com The chemical structure contains both a chromophore (the nitro group and the conjugated system of the benzophenone core) and an auxochrome (the amino group). This combination is fundamental to dye chemistry, as auxochromes can modify the color intensity and fastness of the chromophore. Its utility in this area allows for the creation of vibrant colors for materials such as textiles and plastics. chemimpex.com

Potential in Catalytic Processes (e.g., as ligands or photocatalysts)

While direct and extensive research on the catalytic applications of 2-Amino-3'-chloro-5-nitrobenzophenone is not widely documented, its molecular structure suggests potential utility in catalytic processes, both as a ligand for metal catalysts and as a photocatalyst. This potential is inferred from the known catalytic and photocatalytic activities of the broader class of benzophenone derivatives.

The presence of amino and carbonyl groups in this compound provides potential coordination sites for metal ions. The nitrogen atom of the amino group and the oxygen atom of the carbonyl group can act as a bidentate ligand, forming stable chelate complexes with various transition metals. The stability and catalytic activity of such metal complexes would be influenced by the electronic effects of the chloro and nitro substituents on the phenyl rings. These substituents can modulate the electron density on the coordinating atoms, thereby fine-tuning the catalytic properties of the metal center for specific organic transformations. Although studies on this specific molecule are limited, research on other 2-aminobenzophenone derivatives has shown their ability to form metal complexes. researchgate.net

Benzophenone and its derivatives are well-known for their photochemical properties and are often used as photosensitizers or photoinitiators in various chemical reactions. researchgate.netmdpi.com Their ability to absorb UV light and transfer the energy to other molecules makes them suitable candidates for photocatalytic applications. For instance, benzophenone-type UV filters have been observed to influence the photodegradation of co-existing organic micropollutants in water, indicating a potential for photocatalytic activity. mdpi.com The process involves the formation of reactive oxygen species upon UV irradiation, which can then degrade other organic compounds. nih.gov

A study on the phototoxicity of various benzophenone derivatives highlighted that minor changes in the molecular structure can significantly impact their photosensitizing properties. medicaljournals.senih.gov While some derivatives exhibit strong phototoxic effects, others with specific substitutions (e.g., -OH, -NH2, or -COOH at the C2 or C3 position) show abolished phototoxicity. medicaljournals.se This suggests that the specific substitution pattern on this compound could be tailored to enhance its photocatalytic efficiency while potentially mitigating undesirable phototoxic effects.

The potential of substituted benzophenones in photocatalysis is an active area of research. For example, the photocatalytic degradation of benzophenone-3 (BP-3), a common UV filter, has been demonstrated using processes like UV/H2O2. nih.gov The reaction kinetics are often pseudo-first-order, with the degradation rate depending on factors such as the initial concentration and pH. nih.gov

The following table summarizes the photodegradation kinetics of some benzophenone-type UV filters, which provides a comparative context for the potential photocatalytic activity of this compound.

Benzophenone DerivativeHalf-life (t1/2) in hoursExperimental ConditionsReference
Benzophenone-1 (BP-1)99Medium pressure UV lamp nih.gov
Benzophenone-2 (BP-2)17Medium pressure UV lamp nih.gov
Benzophenone-3 (BP-3)28Medium pressure UV lamp nih.gov
Benzophenone-4 (BP-4)48Medium pressure UV lamp nih.gov
Benzophenone-6 (BP-6)23Medium pressure UV lamp nih.gov
Benzophenone-8 (BP-8)33Medium pressure UV lamp nih.gov

This table is generated based on data for related benzophenone compounds to illustrate potential photocatalytic behavior, as direct data for this compound is not available.

Conclusion and Future Research Directions

Synthesis and Transformation: Current Achievements and Bottlenecks

Currently, there are no specific, optimized, and published synthetic methods for 2-Amino-3'-chloro-5-nitrobenzophenone. The primary achievement in the broader field is the well-established synthesis of related isomers, which typically involves a Friedel-Crafts acylation. For instance, the synthesis of the 2'-chloro isomer can be achieved by reacting p-nitroaniline with ortho-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like zinc chloride.

A hypothetical route to the target 3'-chloro compound would logically involve the acylation of p-nitroaniline with 3-chlorobenzoyl chloride.

Hypothetical Synthesis of this compound:

Reactant 1 Reactant 2 Catalyst Potential Product

Current Bottlenecks:

Lack of Reported Synthesis: The most significant bottleneck is the absence of any peer-reviewed synthesis protocol for this specific isomer.

Regioselectivity: While the Friedel-Crafts acylation is a plausible route, potential side reactions and the need for purification from unreacted starting materials or byproducts present a challenge that has not been experimentally addressed.

Transformation Data: No studies document the chemical transformations of this compound. Its utility as a synthon, for example in the creation of novel benzodiazepines or other heterocyclic systems, remains entirely theoretical.

Unexplored Reactivity and Novel Reaction Pathways of this compound

The reactivity of this compound is completely unexplored. However, its structure contains several reactive functional groups (an aromatic amine, a nitro group, a ketone, and a chloro-substituted aromatic ring), suggesting a rich but uninvestigated chemical profile.

Potential Reaction Pathways for Future Study:

Reduction of the Nitro Group: The nitro group could be selectively reduced to an amine, yielding a diamino-chlorobenzophenone. This resulting tri-functional molecule could be a valuable building block for polymers or complex heterocyclic structures.

Reactions at the Amino Group: The primary amine is a nucleophile and could undergo reactions such as acylation, alkylation, or diazotization, opening pathways to a wide array of derivatives. For example, acylation with chloroacetyl chloride is a key step in the synthesis of benzodiazepine (B76468) precursors from related isomers. google.com

Cyclization Reactions: The ortho-amino ketone moiety is a classic precursor for intramolecular cyclization reactions to form heterocycles like quinolines, acridones, or benzodiazepines. The influence of the 3'-chloro substituent on the kinetics and outcomes of these cyclizations is unknown.

Future Directions in Advanced Spectroscopic and Structural Analysis

The complete spectroscopic and structural characterization of this compound has not been reported. Future research must begin with a fundamental analysis to confirm its identity and structure.

Essential Spectroscopic and Analytical Techniques:

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy would be essential to confirm the connectivity and chemical environment of all atoms. Advanced 2D NMR techniques (like COSY, HSQC, and HMBC) would be required to unambiguously assign all proton and carbon signals, especially to differentiate it from its isomers.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is needed to confirm the exact molecular formula. Tandem MS (MS/MS) could help elucidate its fragmentation pattern, which is useful for analytical identification.

Vibrational Spectroscopy: FT-IR and Raman spectroscopy would identify the characteristic vibrational frequencies of its functional groups (N-H, C=O, N-O, C-Cl). These experimental spectra could be compared with theoretical calculations for validation.

Single-Crystal X-ray Diffraction: If a suitable crystal can be grown, X-ray crystallography would provide the definitive three-dimensional molecular structure, including bond lengths, bond angles, and the dihedral angle between the two phenyl rings. This data is crucial for understanding steric effects and intermolecular interactions in the solid state.

Emerging Avenues for Computational and Theoretical Studies

In the absence of experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of this compound.

Key Areas for Computational Investigation:

Density Functional Theory (DFT): DFT calculations can be used to optimize the molecule's ground-state geometry, predict its vibrational spectra (IR and Raman), and calculate its NMR chemical shifts. tandfonline.com This would provide a theoretical benchmark for future experimental work.

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's electronic properties and reactivity. The HOMO-LUMO gap is a key indicator of chemical stability and electronic transition energies. tandfonline.com

Molecular Electrostatic Potential (MEP): MEP mapping can identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. tandfonline.com

Reaction Pathway Modeling: Theoretical modeling could be used to explore the energy barriers and transition states for the unexplored reaction pathways mentioned in section 8.2, helping to guide future synthetic efforts.

Prospects for Novel Applications in Materials Science and Green Chemical Synthesis

While this compound is not currently used in any application, its structure suggests several prospective avenues for research.

Potential Future Applications:

Materials Science: The presence of amino and nitro groups, which are strong electron-donating and electron-withdrawing groups, respectively, imparts a "push-pull" electronic character. This could make the molecule or its derivatives interesting candidates for nonlinear optical (NLO) materials or organic dyes. scihorizon.com The diamino derivative (after nitro reduction) could serve as a monomer for synthesizing specialty polymers like polyimides or polyamides with tailored thermal or optical properties.

Green Chemical Synthesis: Future research could focus on developing environmentally benign synthetic routes to this compound, perhaps utilizing microwave-assisted synthesis or catalysis to reduce reaction times and energy consumption, a strategy that has been explored for related benzophenones. patsnap.com If the compound proves to be a useful intermediate, optimizing its synthesis to minimize waste and avoid hazardous reagents would be a key goal in green chemistry.

Identification of Key Research Gaps and Collaborative Opportunities

The overarching research gap for this compound is its complete lack of characterization in the scientific literature. Every aspect, from its basic synthesis to its potential applications, remains to be investigated.

Summary of Key Research Gaps:

Research Area Specific Gap
Synthesis No published, reliable method for its preparation and purification.
Reactivity No experimental data on its chemical behavior or its utility as a synthetic intermediate.
Structure No definitive spectroscopic (NMR, IR) or crystallographic data to confirm its structure.
Properties Physical, chemical, electronic, and optical properties are unknown.

| Applications | No known applications in any field. |

Collaborative Opportunities: The study of this compound presents an ideal opportunity for collaboration:

Synthetic and Computational Chemists: Synthetic chemists could attempt the proposed syntheses while computational chemists model the reaction pathways and predict spectroscopic signatures to aid in characterization.

Analytical Chemists and Crystallographers: Once synthesized, collaboration with analytical experts is crucial for purification and definitive structural elucidation using advanced spectroscopy and X-ray diffraction.

Materials Scientists and Medicinal Chemists: Following full characterization, collaborations can explore its potential in developing novel NLO materials, dyes, or as a scaffold for new pharmaceutical agents, comparing its properties to its well-studied isomers.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1).
  • Excess acyl chloride (1.1–1.3 eq) improves yield, but rigorous purification is required to remove unreacted reagents .

Basic: What spectroscopic and crystallographic techniques are recommended for structural characterization?

Answer:

  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, NH₂ at δ 5.8–6.2 ppm).
  • IR : Stretching bands for C=O (~1650 cm⁻¹), NO₂ (~1520 cm⁻¹), and NH₂ (~3350 cm⁻¹).
  • XRD : Use SHELX programs for structure solution and refinement. ORTEP-3 (via Windows GUI) generates thermal ellipsoid plots to validate molecular geometry .

Q. Methodology :

  • Use Gaussian or ORCA software with exact-exchange hybrid functionals.
  • Compare calculated vs. experimental IR/NMR spectra to refine computational models .

Advanced: How to address discrepancies in reported melting points or spectral data?

Answer:
Contradictions often arise from impurities or polymorphic forms. Resolve via:

  • Recrystallization : Test solvents (e.g., ethanol vs. acetonitrile) to isolate pure polymorphs.
  • DSC/TGA : Differential scanning calorimetry confirms melting point consistency (±2°C).
  • Interlaboratory Validation : Cross-check NMR (500 MHz) and HRMS (ESI+) with published data .

Case Study :
A reported mp range of 115–120°C (vs. 110–115°C) was traced to residual AlCl₃. Acid-base washing (5% HCl) resolved the issue .

Advanced: What mechanistic insights explain its role in benzodiazepine synthesis (e.g., clonazepam)?

Answer:
The compound undergoes cyclocondensation with ethyl glycinate hydrochloride to form the 1,4-benzodiazepine core:

  • Key Step : Nucleophilic attack by the glycinate amino group on the carbonyl carbon, followed by ring closure.
  • Catalysis : Pyridine or DMAP accelerates the reaction (70–80°C, 8–12 hours).

Q. Mechanistic Data :

ParameterValueReference
Yield60–70%
ByproductsUnreacted glycinate (removed via column chromatography)

Advanced: How to design experiments for optimizing crystallization and polymorph control?

Answer:

  • Solvent Screening : Test polar (e.g., DMF) vs. nonpolar (toluene) solvents for nucleation kinetics.
  • Seeding : Introduce pre-characterized crystals to control polymorphism.
  • In-Situ Monitoring : Use Raman spectroscopy to track crystal growth phases.

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